1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate
Overview
Description
1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzodioxole ring, an azepane ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable electrophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl 3-(azepan-1-yl)-4-methylbenzoate: Similar structure but lacks the sulfonyl group.
1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-ethylbenzoate: Similar structure but has an ethyl group instead of a methyl group.
1,3-Benzodioxol-5-yl 3-(piperidin-1-ylsulfonyl)-4-methylbenzoate: Similar structure but contains a piperidine ring instead of an azepane ring.
Uniqueness
1,3-Benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate is unique due to the presence of both the azepane ring and the sulfonyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl 3-(azepan-1-ylsulfonyl)-4-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-15-6-7-16(12-20(15)29(24,25)22-10-4-2-3-5-11-22)21(23)28-17-8-9-18-19(13-17)27-14-26-18/h6-9,12-13H,2-5,10-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKFMALJAXJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.